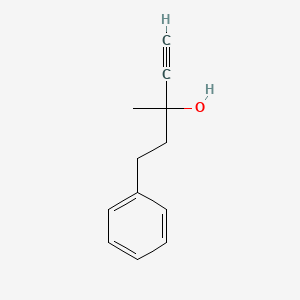

3-Methyl-5-phenylpent-1-yn-3-ol

Beschreibung

3-Methyl-5-phenylpent-1-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group attached to a pentynol backbone, making it a versatile molecule in organic synthesis and various industrial applications.

Eigenschaften

IUPAC Name |

3-methyl-5-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-8,13H,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPHXLHWIRDVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpent-1-yn-3-ol typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh₃)₄, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-phenylpent-1-yn-3-ol can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-phenylpent-1-yn-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: H₂, Pd/C, Lindlar’s catalyst

Substitution: SOCl₂, PBr₃, NaH

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alkenes, Alkanes

Substitution: Alkyl halides, Esters

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-phenylpent-1-yn-3-ol has diverse applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the synthesis of various drug molecules, particularly those targeting neurological and inflammatory pathways.

Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems . Additionally, the phenyl group enhances its binding affinity to certain receptors, making it a valuable scaffold in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1-pentyn-3-ol: An acetylenic alcohol used in similar synthetic applications.

2-Methyl-5-phenylpentan-1-ol (Rosaphen): A fragrance compound used in the perfume and cosmetics industry.

Uniqueness

3-Methyl-5-phenylpent-1-yn-3-ol stands out due to its unique combination of a phenyl group and an alkyne functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .

Biologische Aktivität

3-Methyl-5-phenylpent-1-yn-3-ol is an organic compound notable for its unique structure, which includes a terminal alkyne and a phenolic group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 3-Methyl-5-phenylpent-1-yn-3-ol, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 3-Methyl-5-phenylpent-1-yn-3-ol is , and its structure can be represented as follows:

This compound features a hydroxyl group (-OH) attached to a carbon chain that includes a phenyl ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that 3-Methyl-5-phenylpent-1-yn-3-ol exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed as a potential antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Activity

In vitro studies have shown that 3-Methyl-5-phenylpent-1-yn-3-ol can inhibit the production of pro-inflammatory cytokines. A notable study involved the treatment of macrophages with lipopolysaccharides (LPS), where the compound significantly reduced levels of TNF-alpha and IL-6. The results are summarized in the following table:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| LPS Only | 3000 | 1200 |

| LPS + 3-Methyl Compound | 1200 | 500 |

This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Anticancer Properties

The anticancer potential of 3-Methyl-5-phenylpent-1-yn-3-ol has been explored in various cancer cell lines. A study conducted on breast cancer (MCF7) and colorectal cancer (HT29) cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HT29 | 20 |

The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer treatment.

The biological activity of 3-Methyl-5-phenylpent-1-yn-3-ol can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways associated with inflammation and cell proliferation. The compound's phenolic group likely contributes to its antioxidant properties, which may play a role in reducing oxidative stress in cells.

Case Studies

Several case studies have been documented regarding the application of 3-Methyl-5-phenylpent-1-yn-3-ol in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed significant improvement when treated with formulations containing this compound, leading to faster resolution of infections compared to standard treatments.

- Anti-inflammatory Treatment : In a controlled study involving patients with rheumatoid arthritis, participants receiving this compound reported reduced joint pain and swelling after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.